N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide
Description
N-[(2Z)-6-Chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide is a benzothiazole-derived propanamide featuring a chloro substituent at position 6, a methyl group at position 3, and a phenylsulfanyl moiety attached to the propanamide chain. Its Z-configuration at the benzothiazol-2-ylidene group confers stereoelectronic properties critical for intermolecular interactions, such as hydrogen bonding and π-stacking .
For example, 3-(phenylsulfanyl)propanamide derivatives are often prepared using thiol-ene reactions or via activation of carboxylic acid intermediates (e.g., using LiH in DMF) . Structural validation likely employs X-ray crystallography (supported by SHELX and ORTEP-III software) , complemented by spectroscopic methods (¹H/¹³C NMR, IR, MS) .
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS2/c1-20-14-8-7-12(18)11-15(14)23-17(20)19-16(21)9-10-22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIIIJFAPGJODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide typically involves the reaction of 6-chloro-3-methyl-1,3-benzothiazol-2-amine with 3-phenylsulfanylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as the laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Materials Science: Benzothiazole derivatives are known for their optical and electronic properties, making them useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease progression. In antimicrobial applications, it may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.
Comparison with Similar Compounds
Key Features :
- The chloro group at position 6 may act as an electron-withdrawing substituent, influencing reactivity and binding affinity.
- The phenylsulfanyl group contributes to lipophilicity, impacting solubility and membrane permeability.
Comparison with Similar Compounds
Structural Analogs in the Benzothiazole Family
Example : (Z)-N-(3-Allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide (PubChem)
- Structural Differences: Substituents: The target compound has a 6-chloro-3-methyl benzothiazole, whereas the PubChem analog features 6-(methylsulfonyl) and 3-allyl groups.
- Functional Impact :
Heterocyclic Propanamides with Triazole/Oxadiazole Moieties
Examples : 1,3,4-Oxadiazole and 1,2,4-triazole derivatives ()
- Structural Contrasts :
- Triazole/oxadiazole rings are five-membered heterocycles with distinct electronic profiles compared to the six-membered benzothiazole.
- ¹H NMR shifts for triazole NH2 groups (δ 4.3 ppm) and aromatic protons (δ 7.5–8.2 ppm) differ from benzothiazole-derived signals, which typically show deshielded protons near δ 7.0–8.5 ppm .
- Reactivity :
Hydroxamic Acids and Amides ()
Examples : N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and related hydroxamic acids.
- Functional Group Comparison: Hydroxamic acids (RCONHOH) exhibit strong metal-chelating properties due to their bidentate O,O-binding sites, unlike the monodentate propanamide group in the target compound. The phenylsulfanyl group in the target molecule may confer radical-scavenging activity, akin to butylated hydroxyanisole (BHA) in , but with lower antioxidant efficacy .
Data Tables
Table 1: Structural and Electronic Comparison of Selected Compounds
Research Findings and Insights
- Substituent Effects : The 6-chloro group in the target compound reduces electron density in the benzothiazole ring, enhancing electrophilic aromatic substitution reactivity compared to methylsulfonyl-substituted analogs .
- Biological Relevance : Benzothiazoles are privileged scaffolds in drug design due to their affinity for kinases and GPCRs. The phenylsulfanyl moiety may modulate pharmacokinetics by improving blood-brain barrier penetration .
- Crystallographic Trends : Benzothiazole derivatives often exhibit layered crystal packing driven by π-stacking (supported by SHELX refinements), whereas triazole analogs form hydrogen-bonded networks .
Biological Activity
The compound N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide is a derivative of benzothiazole that has garnered attention due to its potential biological activities. This article delves into its biological activity, examining various studies and findings related to its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H12ClN3OS
- Molecular Weight : 295.77 g/mol
The presence of the chlorobenzothiazole moiety is significant in imparting specific biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of benzothiazole derivatives. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6-chloro-3-methylbenzothiazole | HL-60 (Leukemia) | 15.5 |
| 6-chloro derivatives | MCF-7 (Breast) | 20.0 |
| Benzothiazole derivatives | A549 (Lung) | 18.7 |
These findings suggest that the compound may exhibit similar anticancer properties due to its structural characteristics.
The proposed mechanisms through which benzothiazole derivatives exert their anticancer effects include:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Production : Inducing oxidative stress that can lead to cellular damage and apoptosis.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzothiazole derivatives. For example, compounds with similar structures were found to enhance the activity of neurotransmitter receptors:
- AMPA Receptor Modulation : Compounds have been shown to act as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that these compounds possess significant antibacterial and antifungal activities:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These results suggest a promising role for the compound in treating infections caused by resistant strains.
Study on Anticancer Activity
A study published in PubMed examined the cytotoxic effects of various benzothiazole derivatives on human promyelocytic leukemia HL-60 cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values suggesting strong potential for further development as anticancer agents .
Neuropharmacological Assessment
Research involving microdialysis in mice demonstrated that specific benzothiazole derivatives could cross the blood-brain barrier and elevate levels of key neurotransmitters such as acetylcholine and serotonin in the hippocampus, indicating potential applications in neurodegenerative diseases .
Antimicrobial Efficacy Study
A comprehensive evaluation of antimicrobial activity revealed that benzothiazole derivatives could effectively inhibit growth in various pathogenic microorganisms, suggesting their utility as therapeutic agents against infectious diseases .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?
- Methodological Answer : Synthesis requires precise control of temperature (60–80°C), solvent selection (e.g., DMF or THF), and reaction time (12–24 hours). Catalysts like triethylamine improve efficiency. Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate formation and final purity. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- Methodological Answer : Use a combination of 1H and 13C NMR to verify connectivity and stereochemistry, mass spectrometry (MS) for molecular weight confirmation, and infrared spectroscopy (IR) to identify functional groups (e.g., amide C=O stretch). Purity should be validated via HPLC with UV detection. For crystalline samples, X-ray diffraction provides definitive structural proof .
Q. How can researchers mitigate side reactions during functional group transformations (e.g., oxidation of thioether groups)?
- Methodological Answer : Protect reactive groups (e.g., using Boc or Fmoc for amines) during multi-step synthesis. Optimize stoichiometry of oxidizing agents (e.g., H2O2) and monitor reaction progress with TLC. Adjust pH to stabilize intermediates and minimize undesired redox activity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?
- Methodological Answer :
Re-isolate the compound to rule out impurities.
Use 2D NMR techniques (COSY, HSQC) to assign complex proton-carbon correlations.
Cross-validate with elemental analysis (C, H, N, S) to confirm stoichiometry.
Consider dynamic effects (e.g., rotamers) that may split peaks in NMR .
Q. What experimental strategies optimize multi-step synthetic routes for derivatives of this compound?
- Methodological Answer :
- Step-wise optimization : Adjust temperature and solvent polarity for each step (e.g., DMF for amidation, dichloromethane for cyclization).
- Coupling agents : Use HBTU or EDCI for efficient amide bond formation.
- Intermediate purification : Employ flash chromatography or preparative HPLC to isolate high-purity intermediates.
- Yield tracking : Calculate step-specific yields to identify bottlenecks .
Q. How can structure-activity relationships (SAR) be explored for this benzothiazole derivative?
- Methodological Answer :
Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro or varying phenylsulfanyl groups).
Test biological activity via in vitro assays (e.g., enzyme inhibition, cytotoxicity).
Perform docking studies to predict binding interactions with target proteins (e.g., kinases).
Correlate electronic properties (Hammett σ values) with activity trends .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate samples at 40°C/75% RH (ICH guidelines) and analyze degradation via LC-MS.
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at standard conditions.
- pH-rate profiling : Identify degradation hotspots (e.g., hydrolysis of the amide bond in acidic conditions) .
Data Contradiction and Mechanistic Analysis
Q. How can researchers determine the reaction mechanism for key transformations (e.g., cyclization of the benzothiazole ring)?
- Methodological Answer :
Isotopic labeling : Introduce 18O or deuterium to trace bond reorganization.
Kinetic isotope effects (KIE) : Compare reaction rates with protiated/deuterated substrates.
Intermediate trapping : Use low-temperature NMR to isolate transient species.
Computational modeling : Apply density functional theory (DFT) to map energy barriers for proposed pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
